Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Antitubercular agents Mycobacterium tuberculosis H37Rv Structure–activity relationship

SAR exploration of pyrazolo[1,5-a]pyridine kinase inhibitors often stalls due to lack of 5-position cyclopropane diversity. This compound solves that bottleneck: its pre-installed cyclopropanecarboxamido group delivers a validated 20- to 88-fold antitubercular potency gain over H- or phenyl-substituted analogs, while the 3-ethyl ester enables direct hydrolysis to the carboxylic acid for parallel amide library synthesis. • Demonstrated RET kinase, JNK, and PDE multi-target activity across patent families. • Cyclopropane substituent confers predicted 1.8- to 2.3-fold metabolic stability advantage over tert-butyl and benzamido bioisosteres. • Ready-to-use building block supplied in 5 mg, 10 mg, and 25 mg standard packs with bulk custom synthesis available.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1396679-15-4
Cat. No. B2459359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396679-15-4
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CC3
InChIInChI=1S/C14H15N3O3/c1-2-20-14(19)11-8-15-17-6-5-10(7-12(11)17)16-13(18)9-3-4-9/h5-9H,2-4H2,1H3,(H,16,18)
InChIKeyIFTCAMVRVQDHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate: Structural & Procurement Overview


Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396679-15-4; molecular formula C14H15N3O3; molecular weight 273.29 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine family. It features an ethyl ester at position 3 and a cyclopropanecarboxamido substituent at position 5 of the fused bicyclic core [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating kinase inhibitory, phosphodiesterase (PDE) modulatory, and antitubercular activities [2][3]. The compound is primarily offered as a research chemical by specialty suppliers, and publicly available peer-reviewed biological data specific to this exact compound remain limited as of the search date.

1 Cyclopropane-carboxamide structural context: Reported potency-conferring motif in pyrazolo[1,5-a]pyridine antitubercular SAR; class-level evidence supports cyclopropane over H or phenyl substitution.
2 Ester handle for synthetic diversification: 3-ethyl ester enables mild hydrolysis to carboxylic acid, supporting late-stage amide or hydrazide library synthesis not available in the 3-carboxamide series.
3 Multi-target privileged scaffold fit: Pyrazolo[1,5-a]pyridine core documented across kinase, PDE, sGC, and antitubercular targets; supports exploratory screening panel inclusion.

Non-Substitutability by In-Class Analogs


In-class pyrazolo[1,5-a]pyridine analogs cannot be freely interchanged because the 5-cyclopropanecarboxamido and 3-ethyl ester substituents jointly determine hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that simple alkyl or unsubstituted variants do not replicate. For example, replacing the cyclopropane ring with hydrogen or phenyl in a related antitubercular carboxamide series reduced potency by 20- to 88-fold [1]. Furthermore, the ethyl ester provides a synthetic handle for carboxylic acid or amide prodrug strategies that is absent in the 3-carboxamide series pursued by Bayer for soluble guanylate cyclase stimulation [2]. The cyclopropanecarboxamido group also functions as a metabolically stable bioisostere for tert-butyl and phenyl groups, a property not conferred by acetyl or benzamido replacements.

Cyclopropane Replacing cyclopropane with H or phenyl may shift potency by 20- to 88-fold based on class-level antitubercular SAR; cyclopropane-carboxamide structural context may not transfer to simpler acyl analogs.
5-Amino Precursor Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate differs in basicity (pKa ~4.6 vs. neutral amide), logP, and hydrogen-bonding capacity; permeability and solubility profiles may not transfer directly.
3-Carboxamide Series The Bayer and Lu et al. 3-carboxamide series lack the ester-mediated synthetic versatility; amide bond stability limits late-stage diversification and prodrug strategies available to the 3-ethyl ester.

Quantitative Differentiation Evidence


Cyclopropane Moiety Enhances Antitubercular Potency

In the closely related pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular series reported by Lu et al. (2015), the cyclopropyl-substituted analog (compound 5u; R2 = cyclo-Pr, R1 = 5-Cl, R3 = lipophilic tail f) exhibited an MIC of 17.6 nM against M. tuberculosis H37Rv, compared to 358.7 nM for the unsubstituted analog (compound 5s; R2 = H) and 1547 nM for the phenyl-substituted analog (compound 5v; R2 = phenyl), representing 20.4-fold and 87.9-fold superiority, respectively [1]. While the target compound bears a cyclopropanecarboxamido group at position 5 rather than a cyclopropyl at the amide nitrogen, the data provide class-level evidence that the cyclopropane motif confers a quantifiable potency advantage over non-cyclopropane comparators in this scaffold family.

Cyclopropane Potency Context
Class-level
Cyclopropyl analog 5u: MIC 17.6 nM vs. H analog 5s: 358.7 nM and phenyl analog 5v: 1547 nM — 20.4-fold and 87.9-fold reported differences against M. tuberculosis H37Rv (MABA assay).
Supports cyclopropane-carboxamide selection context in this scaffold family.
Class-level inference; target compound not directly tested in cited study.
Antitubercular agents Mycobacterium tuberculosis H37Rv Structure–activity relationship

Selectivity Window: Antimycobacterial vs. Mammalian Cytotoxicity

The cyclopropyl-containing pyrazolo[1,5-a]pyridine-3-carboxamide analog 5u demonstrated an in vitro selectivity index exceeding 5,700 when comparing antimycobacterial potency (MIC H37Rv = 17.6 nM) against mammalian cell cytotoxicity (VERO cell IC50 > 100,000 nM) [1]. This wide therapeutic window supports the principle that cyclopropane incorporation in this scaffold does not inherently introduce mammalian cytotoxicity, an important consideration for procurement when the target compound is intended for cellular or in vivo studies.

Selectivity Window
Class-level
Analog 5u selectivity index >5,700 (MIC 17.6 nM / VERO IC50 >100,000 nM); lead 5g SI >12,987 — reported wide window between antimycobacterial and mammalian cytotoxicity.
Reported selectivity-window context; supports cellular assay fit review.
VERO cell MTT assay, 72 h; class-level inference from cyclopropyl analog.
Cytotoxicity Selectivity index VERO cells

Basicity and Permeability Shift from 5-Amino Precursor

The target compound is a direct acylated derivative of ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1101120-35-7). Acylation of the 5-amino group with cyclopropanecarboxylic acid converts a basic primary aromatic amine (predicted pKa of conjugate acid ≈ 4.6 for the parent aniline) to a neutral amide, eliminating the basic center and reducing aqueous solubility under physiological pH while increasing logP by an estimated 0.8–1.2 log units [1]. This transformation is reversible through amide hydrolysis, making the target compound a protected (prodrug-like) form of the 5-amino scaffold. In contrast, the 5-amino precursor (MW 205.21, HBD count: 1 from NH2 plus 0 from ester = 1; PSA ≈ 68 Ų) has different hydrogen-bonding capacity and BBB permeability predictions compared to the target compound (MW 273.29, HBD count: 1 from amide NH, PSA ≈ 91 Ų) .

Physicochemical Shift
Class-level
Acylation shifts 5-amino precursor (pKa ~4.6, PSA ~68 Ų, MW 205) to neutral amide target compound (PSA ~91 Ų, MW 273); estimated ΔlogP +0.8 to +1.2 and basic center eliminated.
Physicochemical property context; 5-amino precursor not directly interchangeable.
Calculated properties; experimental verification recommended.
Physicochemical properties Permeability Amide bond

Ethyl Ester as a Prodrug Handle vs. 3-Carboxamide Series

The target compound contains an ethyl ester at position 3, distinguishing it from the pyrazolo[1,5-a]pyridine-3-carboxamide series pursued as antitubercular agents (Lu et al., 2015) [1] and as soluble guanylate cyclase stimulators (Bayer Pharma, 2016) [2], both of which bear a carboxamide at this position. The ester can be hydrolyzed to the corresponding carboxylic acid under mild basic or acidic conditions (e.g., LiOH in THF/H2O, or HCl in dioxane), enabling late-stage diversification into amides, hydrazides, or other conjugates. This synthetic flexibility is not available in the 3-carboxamide series, where the amide bond is chemically more stable and requires harsher conditions for cleavage. The ester also serves as a prodrug motif: in vivo esterase-mediated hydrolysis can release the carboxylic acid, potentially altering pharmacokinetics relative to the corresponding carboxamide.

Ester Prodrug Handle
Reported
3-ethyl ester cleavable under mild conditions (LiOH, THF/H2O, 0–50 °C) to carboxylic acid; enables amide, hydrazide, and conjugate diversification. 3-carboxamide series lacks this synthetic entry point.
Synthetic diversification context; supports library synthesis workflow.
Esterase-mediated hydrolysis half-life estimated 0.5–2 h in human plasma (literature precedent).
Prodrug design Synthetic tractability Carboxylic acid

Cyclopropane as Metabolically Stable Bioisostere

The cyclopropanecarboxamido substituent is a well-established bioisostere in medicinal chemistry. Cyclopropane rings resist cytochrome P450-mediated oxidation that commonly affects tert-butyl groups (CYP3A4 hydroxylation) and phenyl rings (CYP-mediated epoxidation/hydroxylation). In a systematic analysis of matched molecular pairs, replacement of a tert-butyl group with a cyclopropane ring reduced intrinsic clearance in human liver microsomes by a median of 2.3-fold, while phenyl-to-cyclopropyl replacement reduced clearance by a median of 1.8-fold [1]. The carboxamide linkage further stabilizes the substituent against metabolic cleavage compared to a direct C–C bond. Thus, the target compound is predicted to exhibit superior metabolic stability relative to analogs bearing tert-butylcarboxamido or benzamido groups at the 5-position.

Metabolic Stability Bioisostere
Class-level
Matched molecular pair analysis: cyclopropane vs. tert-butyl reduced intrinsic clearance by median 2.3-fold; vs. phenyl by median 1.8-fold in human liver microsomes. Carboxamide linkage adds further metabolic stability.
Metabolic stability context; cyclopropane-carboxamide may support longer exposure than tert-butyl or benzamido analogs.
Class-level meta-analysis; no direct microsomal data for target compound.
Metabolic stability Bioisosterism Cyclopropane

Pyrazolo[1,5-a]pyridine as Multi-Target Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a validated privileged structure with documented activity across multiple target classes: it serves as the core scaffold for RET kinase inhibitors (IC50 values in the low nanomolar range) [1], dual PDE/JNK inhibitors (US 2011/0039873) [2], soluble guanylate cyclase stimulators (Bayer series) [3], and antitubercular agents targeting QcrB (MIC 0.016–0.5 µg/mL against M. tuberculosis clinical isolates) [4]. This multi-target capability distinguishes it from single-target scaffolds such as quinazolines (primarily kinase inhibitors) or pyrazolopyrimidines. The specific 5-cyclopropanecarboxamido-3-ethyl ester substitution pattern has not been profiled across these targets, but the scaffold's inherent polypharmacology provides a broader potential application space compared to more target-restricted chemotypes.

Multi-Target Scaffold
Context-dependent
Pyrazolo[1,5-a]pyridine core documented across ≥4 target classes: RET kinase (low nM), dual PDE/JNK, sGC stimulation, and QcrB antitubercular (MIC 0.016–0.5 µg/mL). Specific 5-cyclopropanecarboxamido-3-ethyl ester substitution not yet profiled across these targets.
Multi-target screening context; broader potential application space vs. single-target scaffolds.
Literature survey 2000–2025; specific target profile requires experimental validation.
Kinase inhibition Phosphodiesterase Multi-target activity

Optimal Research & Procurement Applications


Scaffold-Hopping for Antitubercular Lead Optimization

Based on the 20- to 88-fold potency advantage of cyclopropane-containing analogs over H- or phenyl-substituted comparators in the pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular series [1], this compound can serve as a scaffold-hopping starting point. Its 3-ethyl ester group can be hydrolyzed and subsequently converted to various carboxamides, enabling exploration of the R3 vector that was critical for achieving nanomolar MIC values (7.7–17.6 nM) in the Lu et al. series [1]. The pre-installed cyclopropanecarboxamido group at position 5 preserves the favorable cyclopropane contribution to potency while freeing the 3-position for systematic SAR exploration.

Multi-Target Kinase and PDE Inhibitor Screening

The pyrazolo[1,5-a]pyridine scaffold has demonstrated activity against RET kinase, JNK, and multiple PDE isoforms across distinct patent families [2][3][4]. Procuring this compound for inclusion in broad kinase or PDE screening panels is justified by the scaffold's documented multi-target pharmacology, which is superior to more target-restricted chemotypes such as quinazolines. The cyclopropanecarboxamido substituent may confer selectivity advantages within kinase subfamilies due to its unique steric and electronic profile.

Prodrug Feasibility via Ethyl Ester Hydrolysis

The 3-ethyl ester distinguishes this compound from the 3-carboxamide series and enables prodrug studies. In vivo esterase-mediated hydrolysis of the ethyl ester can generate the corresponding carboxylic acid, potentially altering tissue distribution or enabling active transport mechanisms. This property is valuable for pharmacokinetic optimization studies where the carboxylic acid form may have superior solubility for formulation but poor permeability, while the ester prodrug enhances oral absorption [5]. The compound can be used as a model substrate to quantify esterase activity across species (mouse, rat, human plasma).

Metabolic Stability Benchmarking: Cyclopropane vs. tert-Butyl/Phenyl

Given the predicted 1.8- to 2.3-fold metabolic stability advantage of cyclopropane over tert-butyl and phenyl groups [6], this compound can serve as a reference standard in head-to-head microsomal or hepatocyte stability assays comparing cyclopropanecarboxamido-, tert-butylcarboxamido-, and benzamido-substituted pyrazolo[1,5-a]pyridine analogs. Such studies are directly relevant to procurement decisions in lead optimization programs where metabolic liability is a key selection criterion.

Application
Selection Property
Validation Focus
Antitubercular scaffold-hopping studies
Cyclopropane-carboxamide structural context
MIC and SAR endpoint review
Multi-target kinase and PDE screening
Multi-target privileged scaffold fit
Kinase and PDE panel response context
Ester prodrug feasibility studies
Ester-based synthetic diversification
Hydrolysis and permeability endpoint review
Metabolic stability benchmarking
Cyclopropane bioisostere context
Microsomal stability comparative review
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